molecular formula C16H16O3 B4939407 3-methoxy-4-(1-phenylethoxy)benzaldehyde

3-methoxy-4-(1-phenylethoxy)benzaldehyde

Cat. No.: B4939407
M. Wt: 256.30 g/mol
InChI Key: SZWZIPIJZZFPKI-UHFFFAOYSA-N
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Description

3-methoxy-4-(1-phenylethoxy)benzaldehyde is an organic compound with the molecular formula C16H16O3. It is a derivative of benzaldehyde, featuring a methoxy group and a phenylethoxy group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(1-phenylethoxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenylethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(1-phenylethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and phenylethoxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-(1-phenylethoxy)benzoic acid.

    Reduction: Formation of 3-methoxy-4-(1-phenylethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methoxy-4-(1-phenylethoxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-4-(1-phenylethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-4-hydroxybenzaldehyde: Lacks the phenylethoxy group.

    4-methoxybenzaldehyde: Lacks both the methoxy and phenylethoxy groups.

    3,4-dimethoxybenzaldehyde: Contains two methoxy groups instead of a methoxy and phenylethoxy group.

Uniqueness

3-methoxy-4-(1-phenylethoxy)benzaldehyde is unique due to the presence of both methoxy and phenylethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-methoxy-4-(1-phenylethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(14-6-4-3-5-7-14)19-15-9-8-13(11-17)10-16(15)18-2/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWZIPIJZZFPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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